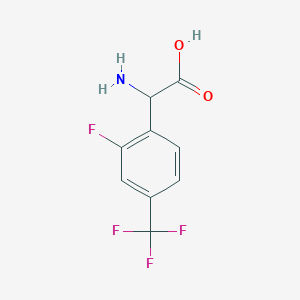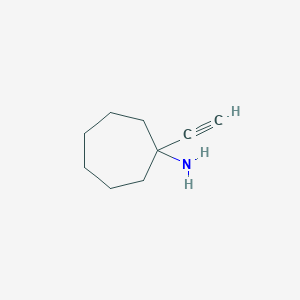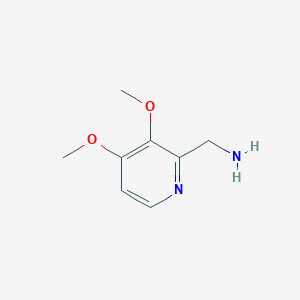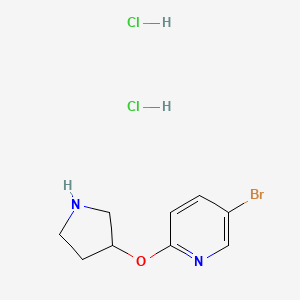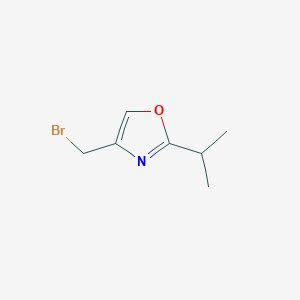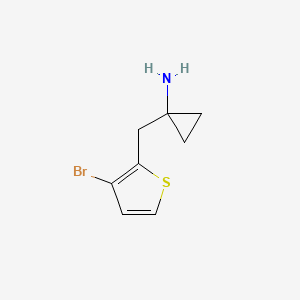
n-Allyl-N-methylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-N-methylazetidin-3-amine is a chemical compound with the molecular formula C7H14N2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-N-methylazetidin-3-amine can be achieved through several methods. One common approach involves the copper-catalyzed alkynylation/annulation cascades of N-allyl ynamides. This method provides a regioselective access to medium-sized N-heterocycles . Another method involves the multicomponent synthesis of α-branched amines via a zinc-mediated carbonyl alkylative amination reaction .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-N-methylazetidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for multicomponent coupling reactions, which facilitate the synthesis of allylic amines . Other reagents include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nickel-catalyzed multicomponent coupling reaction of alkenes, aldehydes, and amides results in the formation of complex allylic amines .
Scientific Research Applications
n-Allyl-N-methylazetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of n-Allyl-N-methylazetidin-3-amine involves its interaction with molecular targets through various pathways. For example, palladium-catalyzed asymmetric allylic alkylations via C-H activation of N-allyl imines result in the formation of vicinal diamino derivatives . This process involves the generation of a 2-aza-π-allyl complex, which undergoes nucleophilic attack to form the final product.
Comparison with Similar Compounds
n-Allyl-N-methylazetidin-3-amine can be compared with other similar compounds, such as:
N-Allylmethylamine: Used in the production of N-allyl-alfa,alfa-dichloro-N-methylacetamide and as a functional monomer in photo-catalytic cells.
2-Nitrosulfonamide Derivatives: Used in the Tsuji-Trost reaction to synthesize allyl amines.
These compounds share similar structural motifs and applications but differ in their specific chemical properties and reactivity.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enylazetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-3-4-9(2)7-5-8-6-7/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
JNXOVBRYZAEXRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


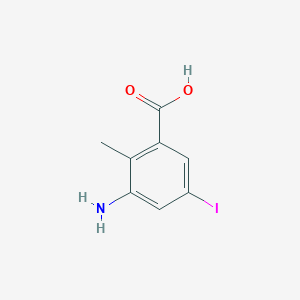
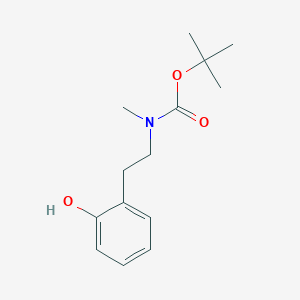
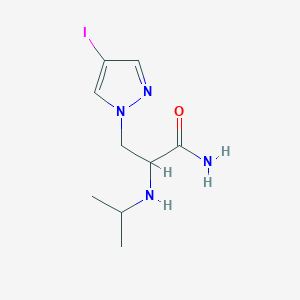
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

